

Application Notes and Protocols for Measuring C-Peptide in Canine Plasma Samples

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Compound of Interest		
Compound Name:	C-Peptide, dog	
Cat. No.:	B612701	Get Quote

Introduction

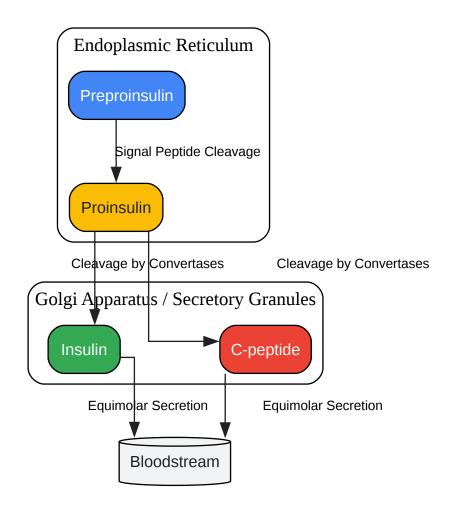
C-peptide, a 31-amino acid polypeptide, is a cleavage product of proinsulin processing and is co-secreted in equimolar amounts with insulin from pancreatic β -cells.[1][2] Unlike insulin, C-peptide does not undergo significant hepatic first-pass metabolism, making it a more reliable indicator of endogenous insulin secretion.[3][4] Accurate measurement of C-peptide in canine plasma is a valuable tool for researchers and drug development professionals investigating pancreatic β -cell function, insulin resistance, and the pathophysiology of diabetes mellitus in dogs.[1][2][5]

These application notes provide a detailed protocol for the quantification of C-peptide in canine plasma samples using an enzyme-linked immunosorbent assay (ELISA), a commonly used method for this application. The protocol is based on commercially available kits and published research methodologies.

Proinsulin Processing and C-Peptide Secretion

The synthesis and secretion of insulin begins with the translation of the insulin gene into preproinsulin. In the endoplasmic reticulum, the signal peptide is cleaved to form proinsulin. Proinsulin is then transported to the Golgi apparatus and packaged into secretory granules, where it is cleaved by prohormone convertases into mature insulin and C-peptide. Upon stimulation, such as by an increase in blood glucose, these granules fuse with the cell membrane and release equal amounts of insulin and C-peptide into the bloodstream.





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Caption: Proinsulin is cleaved into insulin and C-peptide, which are then secreted.

Experimental Protocol: Canine C-Peptide ELISA

This protocol outlines the key steps for measuring C-peptide in canine plasma samples using a sandwich or competitive ELISA format. It is essential to consult the specific instructions provided with the chosen commercial ELISA kit, as reagents and incubation times may vary.

I. Sample Collection and Preparation

 Blood Collection: Collect whole blood from the canine subject into tubes containing an anticoagulant such as EDTA or heparin.[5][6] It is recommended to use polypropylene tubes.
 [6]



- Plasma Separation: Within 30 minutes of collection, centrifuge the blood samples at 1000 x g for 15 minutes at 4°C.[5]
- Aliquoting and Storage: Carefully aspirate the plasma supernatant without disturbing the buffy coat. For immediate analysis, store the plasma at 2-8°C. For long-term storage, aliquot the plasma into cryovials and store at -20°C or -80°C.[5][6] Avoid repeated freeze-thaw cycles, as this can degrade the C-peptide.[5][6]
- Sample Handling: Before use, thaw frozen plasma samples completely, mix them gently by vortexing, and centrifuge to remove any particulates.[6] Avoid using grossly hemolyzed or lipemic samples.[5]

II. Assay Procedure (Representative Sandwich ELISA)

The following is a generalized procedure for a sandwich ELISA, a common format for C-peptide measurement.

- Reagent Preparation: Prepare all reagents, including wash buffer, standards, and samples, according to the kit manufacturer's instructions. Allow all reagents to reach room temperature before use.
- Standard Curve Preparation: Prepare a serial dilution of the C-peptide standard to generate a standard curve. The concentration range of the standards will vary depending on the kit.
- Plate Loading: Add 100 μL of standards, blank (sample diluent), and plasma samples to the appropriate wells of the microtiter plate, which has been pre-coated with an anti-canine Cpeptide antibody.[5]
- Incubation: Cover the plate with a sealer and incubate for 2 hours at 37°C.[5]
- Detection Antibody Addition: Aspirate the liquid from each well. Add 100 μL of a biotinconjugated anti-canine C-peptide antibody (Detection Reagent A) to each well.[5] Cover and incubate for 1 hour at 37°C.[5]
- Washing: Aspirate and wash the wells three times with ~400 μL of wash buffer per well.[5]
 After the final wash, invert the plate and blot it against clean paper towels to remove any remaining buffer.[5]

Methodological & Application



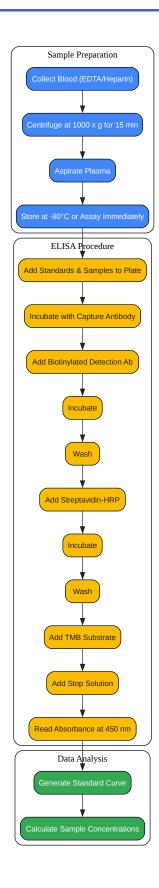


- Enzyme Conjugate Addition: Add 100 μL of streptavidin-horseradish peroxidase (HRP)
 conjugate (Detection Reagent B) to each well.[5][7] Cover and incubate for 1 hour at 37°C.[5]
- Second Washing: Repeat the wash step as described in step 6, but for a total of five washes. [5]
- Substrate Addition: Add 90 μL of TMB substrate solution to each well. Incubate for 15-30 minutes at 37°C in the dark. A color change will be observed in the wells containing C-peptide.
- Stopping the Reaction: Add 50 μL of stop solution to each well. The color will change from blue to yellow.
- Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.[7] It is recommended to also take a reading at 590 nm for wavelength correction if available.[6]

III. Data Analysis

- Standard Curve Generation: Subtract the mean absorbance of the blank from the mean absorbance of each standard and sample. Plot the mean absorbance for each standard on the y-axis against its corresponding concentration on the x-axis. A standard curve can be generated using a four-parameter logistic (4-PL) curve fit.
- Sample Concentration Calculation: Interpolate the C-peptide concentration in the unknown samples from the standard curve.
- Dilution Factor: If samples were diluted, multiply the interpolated concentration by the dilution factor to obtain the final concentration.





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Caption: Workflow for the measurement of canine C-peptide in plasma samples.



Data Presentation

The following tables summarize the performance characteristics of commercially available canine C-peptide ELISA kits and reference values from the literature.

Table 1: Performance Characteristics of Canine C-Peptide ELISA Kits

Parameter	MyBioSource (MBS2885749)	ELK Biotechnology (ELK8683)	LifeSct	Sigma-Aldrich (EZCCP-47K)
Assay Type	Competitive	Sandwich	Competitive	Sandwich
Detection Range	0.156-10 ng/mL[8]	0.32-20 ng/mL[7]	0.156-10 ng/mL[9]	0.2-10 ng/mL
Sensitivity	<0.069 ng/mL[8]	0.13 ng/mL[7]	0.061 ng/mL[9]	0.24 ng/mL
Intra-Assay CV	≤5.1%[8]	<8%[7]	Not Specified	<10%
Inter-Assay CV	≤8.9%[8]	<10%[7]	Not Specified	<15%
Sample Type	Serum, plasma, tissue homogenates, cell culture supernates[8]	Serum, plasma, tissue homogenates, cell lysates, cell culture supernates[7]	Serum, plasma, tissue homogenates, cell lysates, cell culture supernates[9]	Serum, plasma (K2 EDTA)
Sample Volume	Not Specified	Not Specified	Not Specified	20 μL

Table 2: Canine Plasma C-Peptide Concentrations from Radioimmunoassay (RIA) Studies

Canine Group	Mean Fasting C-Peptide Concentration (nmol/L)
Normal Dogs	$0.089 \pm 0.021[10]$
Diabetic Dogs	-0.005 ± 0.007[10]



Note: Values are presented as mean ± SEM.

Conclusion

The measurement of C-peptide in canine plasma is a robust method for assessing pancreatic β -cell function. The use of commercially available ELISA kits provides a sensitive and specific means of quantification. Adherence to proper sample collection and handling protocols is critical for obtaining accurate and reproducible results. The data presented in this document can serve as a guide for researchers and drug development professionals in their studies of canine metabolism and diabetes.

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